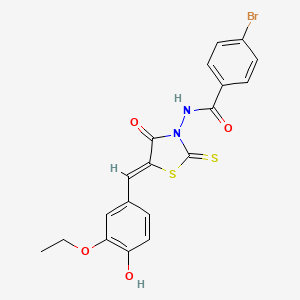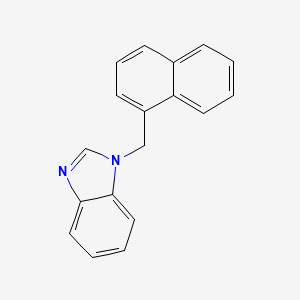
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives typically involves multistep chemical reactions that may include cyclization, acylation, and substitution processes. For instance, novel derivatives of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide, which share a similar structural framework, have been synthesized through a sequence involving chloroacetyl chloride, hydrazine hydrate, and dichloroquinoline. These methods emphasize the versatility and complexity of synthesizing such compounds, highlighting the importance of precise reaction conditions and reagents (Bhoi et al., 2015).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by spectroscopic techniques, including NMR, IR, and X-ray crystallography. These techniques provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions within these compounds. For example, X-ray crystallography has been used to elucidate the coplanar conformation of styrylquinoline derivatives, indicating the influence of molecular structure on the physical and chemical properties of these compounds (Li et al., 2007).
Chemical Reactions and Properties
Tetrahydroquinoline derivatives participate in various chemical reactions, including cyclopropanation, heterocyclization, and Schmidt reactions. These reactions can significantly alter the chemical and physical properties of the compounds, enabling the synthesis of novel derivatives with desired characteristics. For example, the cyclopropanation of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid led to the formation of doubly constrained ACC derivatives, showcasing the reactivity and potential for generating complex molecular architectures (Szakonyi et al., 2002).
Physical Properties Analysis
The physical properties of tetrahydroquinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are influenced by the molecular structure and the nature of substituents on the tetrahydroquinoline core. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into the thermal stability and phase transitions of these compounds.
Chemical Properties Analysis
The chemical properties of tetrahydroquinoline derivatives, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and photophysical properties, are essential for understanding their behavior in chemical reactions and potential applications. The electronic structure, as determined by spectroscopic methods, plays a significant role in defining these properties. Studies on derivatives like N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide illustrate the impact of functional groups on the chemical reactivity and interactions of these compounds (Mao et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research in synthetic chemistry has led to the development of methods for creating complex quinoline derivatives, which are essential in medicinal chemistry for their potential biological activities. For instance, studies have demonstrated the synthesis of pyranoquinolines and related heterocyclic compounds through the cyclization of coumarins and benzoylacetamides, showcasing the versatility of quinoline derivatives in generating novel chemical entities (Mulwad & Dalvi, 2003). Similarly, the development of an improved synthetic route for N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide highlights the ongoing efforts to optimize the synthesis of quinoline derivatives for various applications, including drug discovery and development (Mao et al., 2012).
Structural and Property Studies
The structural aspects and properties of quinoline derivatives have been extensively studied to understand their chemical behavior and potential applications. For example, research on amide-containing isoquinoline derivatives has revealed their ability to form gels or crystalline solids depending on the treatment with different mineral acids, offering insights into their physical properties and potential uses in material science (Karmakar et al., 2007).
Potential Biological Activities
Quinoline derivatives have been explored for their potential biological activities, including antimicrobial and antitumor effects. Novel synthesis routes have led to the creation of quinazolinone analogs, showing promise in antimicrobial applications. These compounds' activities against various microorganisms suggest their potential as leads for developing new antimicrobial agents (Bhoi et al., 2015). Furthermore, the antitumor activities of benzyl-substituted quinazolinones highlight the therapeutic potential of quinoline derivatives in cancer treatment, emphasizing the importance of ongoing research in this area (Al-Suwaidan et al., 2016).
Eigenschaften
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c25-19-8-11-21(12-9-19)30-16-23(28)26-20-10-13-22-18(15-20)7-4-14-27(22)24(29)17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJCPUZSGBNNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(3-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2480497.png)
![3-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2480500.png)
![2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2480505.png)
![Methyl (1R,2R,4R,5R)-5-(prop-2-enoylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2480506.png)
![2-Cyclopropyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2480507.png)
![9-(2,4-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480508.png)
![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480510.png)
![Diethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2480512.png)

![Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2480514.png)